molecular formula C8H10N2O4 B1398852 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid CAS No. 710322-69-3

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

Cat. No.: B1398852
CAS No.: 710322-69-3
M. Wt: 198.18 g/mol
InChI Key: VCAZYWLOBFNPML-UHFFFAOYSA-N
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Description

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is a chemical compound belonging to the pyrazinecarboxylic acid family. This compound is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a 2-methoxyethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the carboxylic acid and 2-methoxyethoxy groups. One common method involves the use of pyrazine-2-carboxylic acid as a starting material, which is then reacted with 2-methoxyethanol under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a pyrazine derivative characterized by the presence of a methoxyethoxy group at the 5-position and a carboxylic acid functional group at the 2-position. Its structure can influence its biological interactions and activities.

Biological Activities

The biological activities of this compound have been explored in various studies, with findings indicating potential applications in several therapeutic areas.

Antimicrobial Activity

Research has shown that pyrazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound demonstrated varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds often fall in the low micromolar range, indicating potent activity against pathogens .

Anti-inflammatory Effects

Studies on pyrazine derivatives suggest that they may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazine derivatives has been widely studied. For example, compounds related to this compound have exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Some derivatives have shown promising results in inhibiting specific kinases involved in cancer progression .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Similar compounds have been observed to interact with key enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Binding : The ability to bind to specific receptors may account for some of the observed pharmacological effects, including anti-inflammatory and anticancer activities.
  • Cell Signaling Modulation : The compound may influence signaling pathways within cells, affecting processes such as apoptosis and cell cycle regulation .

Case Studies and Research Findings

  • Antimycobacterial Study : A study focusing on pyrazine derivatives reported that certain structural modifications led to enhanced antimycobacterial activity. The findings suggested that lipophilicity plays a crucial role in the efficacy of these compounds against Mycobacterium tuberculosis .
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives of pyrazine-2-carboxylic acids had significant cytotoxic effects on cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 0.13 to 0.19 µM for some potent derivatives .
  • Anti-inflammatory Activity : Research indicated that certain pyrazine derivatives could effectively reduce levels of inflammatory markers in cellular models, suggesting their potential use in treating conditions characterized by excessive inflammation .

Data Summary Table

Biological ActivityRelated CompoundIC50/MIC ValuesReference
AntimycobacterialPyrazinamideMIC = 1.56 μg/mL
Cytotoxicity (Cancer)Various DerivativesIC50 = 0.13 - 0.19 µM
Anti-inflammatoryPyrazine DerivativesSignificant reduction in cytokines

Properties

IUPAC Name

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-2-3-14-7-5-9-6(4-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAZYWLOBFNPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 5-chloropyrazine-2-carboxylate (2.0 g, 11.63 mmol) in 2-methoxyethanol (20 mL) was treated with solid potassium carbonate (4.8 g, 34.8 mmol). The mixture was heated at 95° C. and was stirred at this temperature for 4.5 h. The mixture was dissolved in water (20 mL) and extracted with diethyl ether. The aqueous layer was neutralized with a 1N aqueous hydrochloric acid solution and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo to afford 5-methoxyethoxypyrazine-2-carboxylic acid as a pale yellow solid powder: (1.89 g, 82.2%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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